molecular formula C14H14N4O2 B11230219 2-(Methoxymethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230219
M. Wt: 270.29 g/mol
InChI Key: GELRSHAJVPAMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for industrial production.

Chemical Reactions Analysis

2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and pharmacological activities, highlighting the uniqueness of 2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(methoxymethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H14N4O2/c1-19-9-13-16-14-15-8-7-12(18(14)17-13)10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3

InChI Key

GELRSHAJVPAMSC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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